molecular formula C17H22FN5O2 B2577439 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2034207-80-0

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No.: B2577439
CAS No.: 2034207-80-0
M. Wt: 347.394
InChI Key: YBNYICOSOYNUDJ-UHFFFAOYSA-N
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Description

This compound (CAS: 2034207-80-0, molecular formula: C₁₇H₂₂FN₅O₂, molecular weight: 347.3873 g/mol) is a heterocyclic organic molecule featuring a piperidine core substituted with a fluoropyrimidinyloxy group and a dimethylpyrazole moiety linked via a propan-1-one bridge. The presence of fluorine and pyrimidine groups is notable for enhancing metabolic stability and target binding affinity in drug-like molecules .

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O2/c1-11-15(12(2)22-21-11)5-6-16(24)23-7-3-4-14(10-23)25-17-19-8-13(18)9-20-17/h8-9,14H,3-7,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNYICOSOYNUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several patented and synthesized derivatives, as highlighted in the evidence. Below is a detailed comparison:

Compound Name Key Structural Features Molecular Weight Reported Activity Source
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one (Target Compound) Piperidine, fluoropyrimidinyloxy, dimethylpyrazole, propan-1-one 347.3873 Not explicitly stated; inferred kinase inhibition from structural analogs
(R)-5-(3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one Pyrrolidine, trifluoromethylpyridazine, dimethylisoxazole ~450 (estimated) Kinase inhibition (e.g., JAK/STAT pathways)
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)pyrimidin-2-one Tetrazole, pyrimidinone, dimethylpyrazole ~500 (estimated) Antimicrobial activity (e.g., bacterial/fungal targets)
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Sulfonamide, difluoromethyl, nitro-pyrazole 392.36 Agrochemical applications (e.g., herbicide synergists)
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone Pyrazolo-pyrimidine, methanesulfonyl, isoxazole ~550 (estimated) Anticancer activity (e.g., tyrosine kinase inhibition)

Functional Group Analysis

  • Fluoropyrimidinyloxy vs. Trifluoromethylpyridazine : The target compound’s fluoropyrimidinyloxy group enhances electronegativity and bioavailability compared to bulkier trifluoromethyl groups in ’s derivative. This may improve membrane permeability but reduce selectivity .
  • Dimethylpyrazole vs. Tetrazole : The dimethylpyrazole in the target compound offers metabolic stability over tetrazole-containing analogs (), which are prone to oxidative degradation .
  • Piperidine vs.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis (as inferred from ) likely involves multi-step nucleophilic substitutions and coupling reactions, similar to ’s patented protocols. However, scalability may be challenged by the fluoropyrimidinyloxy group’s sensitivity to hydrolysis .

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